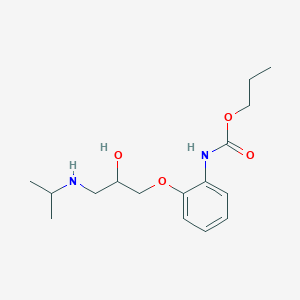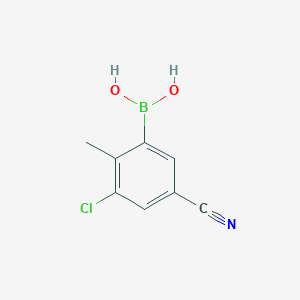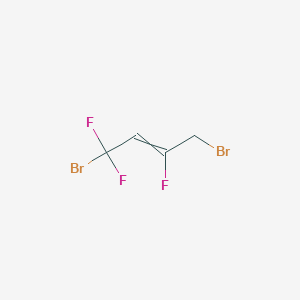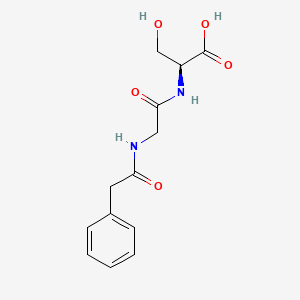
N-(Phenylacetyl)glycyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenylacetyl)glycyl-L-serine: is a synthetic dipeptide composed of phenylacetyl, glycyl, and L-serine residues. This compound has garnered attention due to its potential neuroprotective and nootropic properties. It is structurally related to other neuroactive peptides and has been studied for its effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl)glycyl-L-serine typically involves the coupling of phenylacetyl chloride with glycyl-L-serine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 40°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: N-(Phenylacetyl)glycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the peptide.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Acyl chlorides, alkyl halides
Major Products:
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols or amines
Substitution Products: Various substituted peptides
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in modulating biological processes, particularly in the nervous system.
Medicine: Investigated for its neuroprotective and nootropic effects, potentially useful in treating neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(Phenylacetyl)glycyl-L-serine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter systems, enhance neurotrophic factor expression, and protect neurons from oxidative stress and apoptosis. The compound may also influence calcium signaling pathways, contributing to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
N-(Phenylacetyl)glycyl-L-serine is similar to other neuroactive peptides such as:
N-phenylacetyl-glycyl-L-proline ethyl ether (GZK-111): Known for its neuroprotective activity and conversion to cyclo-L-prolylglycine in biological systems.
Cyclo-L-prolylglycine (CPG): Exhibits neuroprotective and nootropic properties.
Piracetam: A well-known nootropic with a different mechanism of action but similar cognitive-enhancing effects.
Uniqueness: this compound stands out due to its specific combination of phenylacetyl, glycyl, and L-serine residues, which confer unique pharmacological properties. Its ability to modulate multiple pathways in the nervous system makes it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
10251-03-3 |
|---|---|
Molekularformel |
C13H16N2O5 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
(2S)-3-hydroxy-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H16N2O5/c16-8-10(13(19)20)15-12(18)7-14-11(17)6-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,17)(H,15,18)(H,19,20)/t10-/m0/s1 |
InChI-Schlüssel |
MWUPDTKJSITTNH-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)N[C@@H](CO)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)

![2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester](/img/structure/B14082228.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082254.png)
![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)
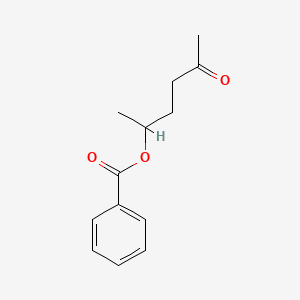
![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
